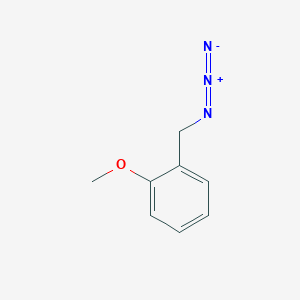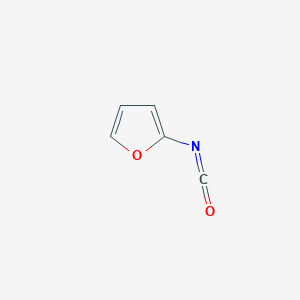
アリルボロン酸ピナコールエステル
説明
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H15BO2 and its molecular weight is 166.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パラジウム触媒鈴木・宮浦クロスカップリング反応
この化合物は、パラジウム触媒鈴木・宮浦クロスカップリング反応の試薬として使用されます . これらの反応は、パラジウム触媒クロスカップリング反応の一種であり、有機合成において炭素‐炭素結合形成に広く用いられています .
オレフィンメタセシス
アリルボロン酸ピナコールエステルは、オレフィンメタセシスにも使用されます。これは、アルケン(オレフィン)のアルキリデンフラグメントの再配分を伴う反応であり、炭素‐炭素二重結合の開裂と再生によって行われます .
分子間ラジカル付加
この化合物は、分子間ラジカル付加に関与しています . これらは、ラジカルが分子に付加して新しいラジカルを形成する反応であり、多くの場合、連鎖反応につながります .
アルデヒドのアリルボレーション
キラルスピロビインダンジオール(SPINOL)ベースのリン酸触媒により、アルデヒドのアリルボレーションに使用されます . この反応は、ホモアリルアルコールを生成するために、アルデヒドにアリルボロン酸を付加することを含みます .
コバルト触媒によるジエンとアルケンの位置選択的ヒドロビニル化
この化合物は、コバルト触媒によるジエンとアルケンの位置選択的ヒドロビニル化に使用されます . この反応は、水素原子とビニル基を炭素‐炭素二重結合にわたって付加することを含みます .
核酸テンプレートエネルギー移動による光放出反応
アリルボロン酸ピナコールエステルは、光放出反応につながる核酸テンプレートエネルギー移動に使用されます . これは、光励起された分子のエネルギーが別の分子に移動し、反応を引き起こすプロセスです .
立体選択的インジウム触媒ホソミ・サクライ反応
この化合物は、立体選択的インジウム触媒ホソミ・サクライ反応に使用されます . これらの反応は、インジウム触媒により、カルボニル化合物にアリルシランを付加することを含みます .
リチウムイオン電池の過充電シャットダウン添加剤
興味深いことに、アリルボロン酸ピナコールエステルは、リチウムイオン電池の過充電シャットダウン添加剤として有効であることが評価されています . これは、Li/Li+ に対して4.5Vまでの高い充電カットオフ電位での動作中に、リチウムイオン電池の固有の安全性を向上させます。
Safety and Hazards
作用機序
Target of Action
Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .
Mode of Action
The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .
Result of Action
The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .
Action Environment
The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
特性
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOMXUZZONOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470474 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865350-17-0 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)





![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)




